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Compound of Interest

2-Amino-3-(4-
Compound Name:
methoxyphenyl)propan-1-ol

Cat. No.: B2674288

An In-Depth Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol for Advanced
Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and professionals in drug development focused on the synthesis, characterization, and
potential applications of the amino alcohol scaffold, specifically 2-Amino-3-(4-
methoxyphenyl)propan-1-ol. We will delve into its fundamental physicochemical properties,
plausible synthetic routes with detailed experimental considerations, and its strategic
importance as a building block in modern drug discovery.

Core Molecular Profile and Physicochemical
Properties

2-Amino-3-(4-methoxyphenyl)propan-1-ol is a primary amino alcohol featuring a 4-
methoxyphenyl substituent. This structural motif is of significant interest in medicinal chemistry,
combining the hydrogen bonding capabilities of the amino and hydroxyl groups with the
pharmacokinetic influence of the methoxy-substituted aromatic ring.

The fundamental properties of this compound are summarized below, providing a foundational
dataset for experimental design and computational modeling.
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Property Value Source
Molecular Formula C10H15NO2 [1112][3]
Molecular Weight 181.23 g/mol [1][2]
IUPAC Name 2-amino-3-(4- [1]
methoxyphenyl)propan-1-ol

Monoisotopic Mass 181.110278721 Da [1]
Topological Polar Surface Area  55.5 A2 [1]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bond Count 4 [1]

These computed properties suggest a molecule with good oral bioavailability potential, as
inferred by metrics often used in drug likeness evaluation. The polar surface area and
hydrogen bond counts are within ranges typically associated with favorable membrane
permeability.

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, often
pivotal for the total synthesis of natural products and pharmaceuticals. A logical and efficient
approach to 2-Amino-3-(4-methoxyphenyl)propan-1-ol starts from the corresponding amino
acid, O-methyl-D-tyrosine (a derivative of D-tyrosine), which establishes the desired
stereochemistry and carbon skeleton.

The primary transformation required is the reduction of the carboxylic acid moiety to a primary
alcohol without affecting the chiral center or the aromatic ring. This is a classic transformation
for which selective reducing agents are well-documented.

Synthetic Workflow Diagram
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Caption: Synthetic pathway from O-Methyl-D-Tyrosine to the target amino alcohol.

Expert Rationale for Reagent Selection

The choice of Lithium Aluminum Hydride (LiAlH4) is deliberate. It is a powerful reducing agent
capable of reducing carboxylic acids to primary alcohols. While other reagents like borane
complexes (e.g., BH3-THF) can also achieve this, LiAlHa4 is often highly efficient for this
transformation. The use of an anhydrous solvent like Tetrahydrofuran (THF) is critical, as LiAlHa
reacts violently with water. The subsequent aqueous workup is designed to quench excess
reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol
product.

Detailed Experimental Protocol (Hypothetical)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b2674288?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2674288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate

laboratory safety protocols.

Preparation: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a
suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (150 mL). The
suspension is cooled to 0°C in an ice bath.

Addition of Substrate: O-Methyl-D-Tyrosine (1.0 eq.) is dissolved in anhydrous THF (100 mL)
and added dropwise to the stirred LiAlH4 suspension over 1 hour, maintaining the
temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then gently refluxed for 4-6 hours. Reaction progress is monitored by Thin
Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the
sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and
finally water again (3X mL), where X is the mass of LiAlH4 used in grams. This procedure
(Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy
to filter.

Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered
through a pad of Celite. The filter cake is washed with additional THF.

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure to yield the crude product. Further
purification can be achieved by column chromatography on silica gel or by recrystallization to
afford 2-Amino-3-(4-methoxyphenyl)propan-1-ol as a solid.

Strategic Importance in Drug Discovery

The 2-amino-3-aryl-propan-1-ol scaffold is a privileged structure in medicinal chemistry. Its
value stems from its ability to present key pharmacophoric features—a hydrogen bond donor
(amine), another hydrogen bond donor/acceptor (alcohol), and a tunable lipophilic/aromatic
region—in a well-defined three-dimensional space.
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Role as a Chiral Building Block

This compound is an excellent starting point for synthesizing more complex molecules. The
primary amine and hydroxyl groups offer orthogonal handles for chemical modification, allowing
for the construction of diverse compound libraries for screening. For instance, the amine can be
acylated, alkylated, or used in reductive amination, while the alcohol can be esterified or
etherified.

Potential Therapeutic Applications Logic
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Caption: Logical flow from the core scaffold to potential therapeutic applications.

Application in Prodrug Development

As highlighted in a review on amino acids in prodrug development, functional groups like
primary alcohols and amines are ideal for modification to enhance drug properties.[4] For
example, esterifying the primary alcohol of our title compound with an amino acid, such as L-
valine, could create a prodrug. This L-valyl ester could then be a substrate for peptide
transporters like PEPT1, which are highly expressed in the intestine, thereby significantly
increasing the oral bioavailability of the parent molecule.[4] This strategy has been successfully
employed for antiviral drugs like acyclovir (to give valacyclovir) to overcome poor absorption.[4]

Conclusion

2-Amino-3-(4-methoxyphenyl)propan-1-ol represents more than just a chemical entity; it is a
versatile platform for innovation in drug development. Its well-defined physicochemical
properties, accessible synthesis from chiral precursors, and strategically positioned functional
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groups make it a valuable building block for medicinal chemists. Understanding its synthesis
and potential for derivatization, particularly in the context of prodrug strategies, empowers
researchers to rationally design and develop next-generation therapeutics with improved
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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